4-Bromo-3,5-dimethoxyaniline
Overview
Description
4-Bromo-3,5-dimethoxyaniline is an organic compound with the molecular formula C8H10BrNO2. It is characterized by the presence of a bromine atom and two methoxy groups attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3,5-dimethoxyaniline can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxyaniline. The reaction typically uses bromine as the brominating agent in a solvent such as dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective methods. The bromination of 3,5-dimethoxyaniline remains a preferred route due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine in dichloromethane at low temperatures.
Cross-Coupling: Palladium catalysts and organoboron reagents under mild conditions.
Major Products Formed
Substitution Products: Various substituted anilines depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
4-Bromo-3,5-dimethoxyaniline is utilized in several scientific research areas:
Biology and Medicine: The compound is investigated for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,5-dimethoxyaniline in chemical reactions involves the reactivity of the bromine atom and the methoxy groups. The bromine atom can participate in electrophilic aromatic substitution, while the methoxy groups can influence the electron density of the aromatic ring, affecting its reactivity. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets and pathways, which are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxyaniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoaniline: Lacks the methoxy groups, which affects its electron density and reactivity.
4-Bromo-2,6-dimethoxyaniline: Similar structure but with different positioning of the methoxy groups, leading to different reactivity and applications.
Uniqueness
4-Bromo-3,5-dimethoxyaniline is unique due to the combination of the bromine atom and the methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-3,5-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJINXEUETHLORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626601 | |
Record name | 4-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232275-47-7 | |
Record name | 4-Bromo-3,5-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3,5-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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